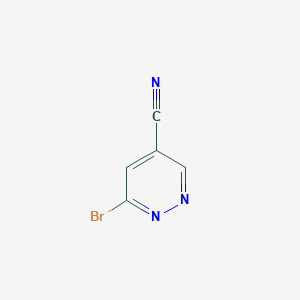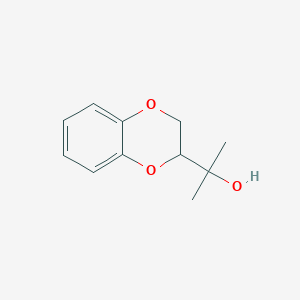
2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-5-methylbenzene-1-sulfonyl chloride, also known as DMMSC, is a sulfonyl chloride compound that is widely used in laboratory experiments for its various scientific applications. It is a colorless, volatile liquid with a pungent odor, and is soluble in water, alcohol, and ether. DMMSC has a wide range of uses in organic synthesis, as a reagent for the preparation of sulfonamides, sulfonate esters, and sulfonamido-esters, and as a catalyst for the synthesis of polymers. In addition, DMMSC has been used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wissenschaftliche Forschungsanwendungen
2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride is used in a variety of scientific research applications, such as in the synthesis of polymers and in the synthesis of pharmaceuticals and agrochemicals. 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride has been used in the synthesis of polymers, such as poly(ethylene oxide), poly(vinyl chloride), and poly(acrylonitrile), as well as in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride has also been used in the synthesis of sulfonamides, sulfonate esters, and sulfonamido-esters.
Wirkmechanismus
2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride acts as a catalyst in the synthesis of polymers and other chemicals. In the synthesis of polymers, 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride acts as a Lewis acid, which facilitates the formation of a covalent bond between the monomers, allowing the polymerization reaction to occur. In the synthesis of sulfonamides, 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride acts as a nucleophile and reacts with the sulfonyl halide to form the desired sulfonamide.
Biochemical and Physiological Effects
2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride is a relatively non-toxic compound, with an LD50 of more than 2000 mg/kg in rats. However, it is an irritant to the skin and eyes, and can cause respiratory irritation if inhaled. In addition, it can cause skin sensitization in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride in laboratory experiments are its low cost and its wide range of applications. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride is a volatile compound, and should be handled with care, as it can cause irritation to the skin and eyes.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride in laboratory experiments. One potential direction is the development of new methods for the synthesis of polymers and other specialty chemicals. Another potential direction is the development of new methods for the synthesis of pharmaceuticals and agrochemicals. Additionally, 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride could be used as a catalyst for the synthesis of other compounds, such as peptides, proteins, and small molecules. Finally, 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride could be used to develop new methods for the synthesis of sulfonamides, sulfonate esters, and sulfonamido-esters.
Synthesemethoden
2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride is synthesized using a method known as the Friedel-Crafts acylation reaction. In this method, an aromatic compound is reacted with an acyl halide in the presence of an acid catalyst, such as aluminum chloride. The reaction produces an aromatic acyl chloride, which is then reacted with a sulfonate to produce 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride. This reaction is generally carried out at a temperature of 80-100°C, and the reaction is complete within 2-3 hours.
Eigenschaften
IUPAC Name |
2,4-dimethoxy-5-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-6-4-9(15(10,11)12)8(14-3)5-7(6)13-2/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJQYBIPOJGXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-5-methylbenzene-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)


![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)





![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)



